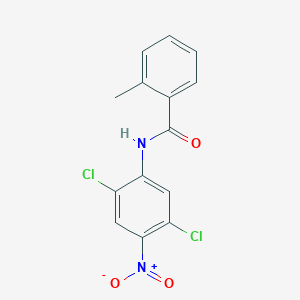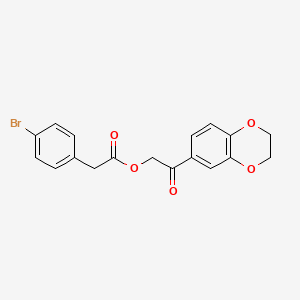![molecular formula C19H14ClNO5 B5013772 (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one](/img/structure/B5013772.png)
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one” is a synthetic organic molecule characterized by its furan-2-one core structure. This compound features a conjugated system with a chloro-nitrophenyl and an ethoxyphenyl substituent, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro-nitrophenyl group: This step might involve a nucleophilic substitution reaction where a chloro-nitrophenyl halide reacts with the furan-2-one core.
Addition of the ethoxyphenyl group: This could be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the furan ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new substituted derivatives.
Applications De Recherche Scientifique
This compound could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible investigation as a pharmacophore for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: If the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity could be explained by its electronic structure, influencing how it participates in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- (3Z)-3-[(4-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Uniqueness
The presence of both chloro and nitro groups in the compound makes it unique compared to similar compounds, potentially offering distinct reactivity and biological activity profiles.
Propriétés
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-2-25-15-6-4-13(5-7-15)18-11-14(19(22)26-18)9-12-3-8-16(20)17(10-12)21(23)24/h3-11H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVINDEWKAHFE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid](/img/structure/B5013693.png)
![4-[4-(Dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5013709.png)
![N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5013719.png)


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)
![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
![2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B5013768.png)
![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013782.png)
